Lithium;cyclopenta-1,3-diene
Overview
Description
Mechanism of Action
Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide , is a compound with the empirical formula C5H5Li . It plays a significant role in the field of organometal chemistry .
Target of Action
Cyclopentadienyllithium primarily targets transition metal complexes . It serves as a versatile ligand, often introduced into these complexes by the alkali metal salt, LiCp .
Mode of Action
The compound interacts with its targets through a process known as Cp-transfer . This involves the transfer of the cyclopentadienide ion (Cp−) from the lithium salt to the transition metal complex .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of metallocenes and half-sandwich complexes of transition metals . These complexes are often used in catalysis, materials science, and medicinal chemistry.
Result of Action
The result of Cyclopentadienyllithium’s action is the formation of metallocenes and half-sandwich complexes of transition metals . These complexes have various applications in different fields, including catalysis, materials science, and medicinal chemistry.
Action Environment
The action of Cyclopentadienyllithium is influenced by several environmental factors. For instance, the compound’s reactivity can be affected by the presence of coordinating solvents such as THF, diethylether, or liquid NH3 . Additionally, the compound is air-sensitive, necessitating special precautions during its handling and use .
Preparation Methods
Lithium;cyclopenta-1,3-diene can be synthesized through several methods:
Deprotonation of Cyclopentadiene: This method involves the reaction of cyclopentadiene with a strong base such as butyllithium. 4\text{H}
Reduction of Cyclopentadiene with Lithium Metal: This method involves the direct reduction of cyclopentadiene using lithium metal, often in the presence of a solvent like liquid ammonia.
Nucleophilic Carbolithiation: This method involves the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolization.
Chemical Reactions Analysis
Lithium;cyclopenta-1,3-diene undergoes various types of chemical reactions:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Formation of Metallocenes: It is commonly used to prepare metallocenes by reacting with metal halides.
Polymerization: This compound can initiate the polymerization of certain monomers, forming polymeric structures.
Scientific Research Applications
Lithium;cyclopenta-1,3-diene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Lithium;cyclopenta-1,3-diene can be compared with other similar compounds:
Sodium Cyclopentadienide: Similar to cyclopentadienyllithium, sodium cyclopentadienide is used as a reagent in organic synthesis.
Potassium Cyclopentadienide: This compound is less commonly used than its lithium and sodium counterparts but can be employed in similar reactions.
This compound stands out due to its high reactivity and versatility in forming a wide range of organometallic compounds, making it an invaluable reagent in both academic and industrial research.
Properties
IUPAC Name |
lithium;cyclopenta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHRTAOCDVTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C=CC=[C-]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555241 | |
Record name | Lithium cyclopenta-1,3-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16733-97-4 | |
Record name | Lithium cyclopenta-1,3-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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